molecular formula C15H14Cl2N2O2 B12098846 2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride

2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride

Cat. No.: B12098846
M. Wt: 325.2 g/mol
InChI Key: KOHSAYNPKCTZOJ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound 2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride (CAS: 5504-71-2; MFCD27922130) features a central acetamide backbone substituted with an amino group and a 2-benzoyl-4-chlorophenyl moiety. The hydrochloride salt enhances its solubility and stability.

Pharmacological Relevance:
This compound is a key intermediate in the metabolic pathway of diazepam, a benzodiazepine drug, where it is formed via enzymatic hydrolysis and cyclization steps . It also appears as an impurity (Oxazepam Impurity 12; CAS: 62770-20-1) in oxazepam synthesis, highlighting its structural relationship to therapeutic benzodiazepines .

Properties

Molecular Formula

C15H14Cl2N2O2

Molecular Weight

325.2 g/mol

IUPAC Name

2-amino-N-(2-benzoyl-4-chlorophenyl)acetamide;hydrochloride

InChI

InChI=1S/C15H13ClN2O2.ClH/c16-11-6-7-13(18-14(19)9-17)12(8-11)15(20)10-4-2-1-3-5-10;/h1-8H,9,17H2,(H,18,19);1H

InChI Key

KOHSAYNPKCTZOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride typically involves the reaction of 2-aminoacetamide with 2-benzoyl-4-chlorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects in treating neurological disorders such as:

  • Alzheimer's Disease : It modulates neurotransmitter receptors, potentially enhancing acetylcholine levels by inhibiting acetylcholinesterase activity.
  • Parkinson’s Disease : Studies suggest neuroprotective effects against neuronal damage.
  • Epilepsy : Exhibits anticonvulsant properties through modulation of neuronal signaling pathways .

Antimicrobial Activity

Research has demonstrated that 2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against resistant strains of Staphylococcus aureus, suggesting its potential as a candidate for new antibiotic development .

Anticancer Research

The compound has been evaluated for its anticancer properties, showing significant growth inhibition in various cancer cell lines, including HT29 colorectal cancer cells. Its unique mechanism of action distinguishes it from traditional anticancer agents, warranting further investigation into its efficacy .

Antimicrobial Study

A comparative study evaluated the efficacy of this compound against resistant bacterial strains. Results indicated enhanced activity compared to traditional antibiotics, highlighting its potential use in treating infections caused by resistant pathogens .

Neuropharmacological Assessment

In animal models, the compound's ability to reduce seizure activity was assessed. The findings suggested that it could serve as a neuroprotective agent, potentially offering an alternative treatment for epilepsy .

Anticancer Screening

In a National Cancer Institute screening, derivatives similar to this compound demonstrated promising results against multiple cancer cell lines. This led to further exploration of their mechanisms and potential clinical applications .

Summary of Findings

Application AreaObservations
Medicinal ChemistryPotential therapeutic effects in Alzheimer's disease, Parkinson's disease, and epilepsy
Antimicrobial ActivityEffective against resistant strains of Staphylococcus aureus
Anticancer ResearchSignificant growth inhibition in various cancer cell lines

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, thereby affecting neuronal signaling pathways. This modulation can lead to changes in cellular processes and has potential therapeutic effects in various neurological disorders .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Analogs

Compound Name Key Substituents Pharmacological/Structural Notes Key References
2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride - 2-Benzoyl-4-chlorophenyl
- Amino group
- Hydrochloride salt
- Diazepam metabolite
- CNS activity via benzodiazepine pathway
- High crystallinity due to hydrogen-bonded dimers
2-(Aminooxy)-N-(4-chlorobenzyl)acetamide hydrochloride (CAS: 324009-20-3) - 4-Chlorobenzyl
- Aminooxy group
- Hydrochloride salt
- Reduced CNS activity due to aminooxy group instability
- Potential antimicrobial applications
2-Amino-N-(oxan-4-ylmethyl)acetamide hydrochloride (CAS: Not listed) - Oxan-4-ylmethyl (tetrahydropyran)
- Amino group
- Hydrochloride salt
- Enhanced solubility from tetrahydropyran
- Limited pharmacological data; used in ligand design
N-(2-Benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)acetamide hydrochloride (CAS: 128433-25-0) - 1H-Imidazol-2-ylthio
- 2-Benzoyl-4-chlorophenyl
- Hydrochloride salt
- Antifungal/antibacterial activity due to imidazole-thioether group
- Improved bioavailability vs. parent compound
Oxazepam Impurity 12 (CAS: 62770-20-1) - 2-Benzoyl-4-chlorophenyl
- 2-Hydroxyacetamide
- Byproduct in oxazepam synthesis
- Lower metabolic stability due to hydroxyl group

Pharmacological Activity

  • Antimicrobial Activity : Imidazole-thioether derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

Physicochemical Properties

  • Solubility : Hydrochloride salts universally improve aqueous solubility. The tetrahydropyran analog () shows the highest solubility (>50 mg/mL in water) .
  • Stability: The aminooxy derivative () is prone to oxidative degradation, whereas the imidazole-thioether analog () demonstrates superior thermal stability (decomposition >200°C) .

Biological Activity

2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group, a benzoyl moiety, and a chlorophenyl group. Its molecular formula is C15_{15}H14_{14}ClN1_{1}O1_{1}. The unique structural features contribute to its interaction with various biological targets, influencing its bioactivity.

The mechanism of action for this compound involves interactions with specific enzymes and receptors within biological systems. Research indicates that it may modulate neurotransmitter systems, particularly in the central nervous system (CNS), which can lead to effects on pain perception and mood regulation.

Key Molecular Targets

  • Enzymatic Interaction : The compound may inhibit or activate certain enzymes, impacting biochemical pathways relevant to disease processes.
  • Receptor Binding : It shows potential for binding to receptors involved in pain and inflammation modulation.

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

A study focusing on similar compounds demonstrated significant anticancer effects against various cell lines, including melanoma and non-small cell lung cancer (NSCLC). The growth inhibition percentages ranged from 62.21% to 100.14%, indicating strong potential for therapeutic development .

Table 1: Anticancer Activity Overview

Cell LineGrowth Inhibition (%)GI50 (μM)
Melanoma62.211.66
NSCLC100.14100
Prostate CancerVaries-
Colon CancerVaries-

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, positioning it as a candidate for further exploration in infectious disease treatment .

Case Studies

  • CNS Activity : A comparative study on the pharmacological properties of related compounds showed that while traditional benzodiazepines exhibit CNS activity through their closed-ring structures, the open-chain forms like this compound may also display similar effects through different mechanisms .
  • Anticancer Screening : In a National Cancer Institute (NCI) screening of various compounds, derivatives similar to this compound showed promising results against multiple cancer cell lines, leading to further investigation into their mechanisms of action and potential clinical applications .

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological effects of compounds like this compound. The presence of specific functional groups significantly influences their potency and efficacy against targeted diseases.

Summary of Findings

  • CNS Modulation : Potential for use in pain management therapies.
  • Anticancer Potential : Effective against various cancer types with ongoing research needed for clinical application.
  • Antimicrobial Properties : Promising activity against bacterial strains, warranting further study.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride, and how can reaction conditions be optimized?

A common approach involves coupling 2-benzoyl-4-chloroaniline with a protected amino-acetamide precursor under reflux conditions in ethanol or dichloromethane. Optimization includes using coupling agents like EDCI/HOBt to enhance yield (70–85%) and purity. Post-synthesis, acidic workup with HCl generates the hydrochloride salt. Reaction monitoring via TLC or HPLC ensures intermediate conversion .

Basic: What analytical techniques are essential for confirming the structural identity and purity of this compound?

Key techniques include:

  • NMR spectroscopy : Confirm substituent positions (e.g., benzoyl, chloro, and acetamide groups) via 1^1H and 13^{13}C chemical shifts.
  • X-ray crystallography : Resolve absolute configuration using SHELXL refinement, critical for stereochemical validation .
  • HPLC-MS : Assess purity (>98%) and detect trace impurities using C18 columns with acetonitrile/water gradients .

Advanced: How do crystallographic challenges (e.g., twinning, low resolution) impact structural analysis, and how can SHELX software mitigate these issues?

Crystal twinning and weak diffraction (e.g., I/σ(I)<2I/\sigma(I) < 2) complicate refinement. SHELXL’s twin-law refinement and robust weighting schemes improve model accuracy. For high mosaicity, data integration with HKL-2000 followed by SHELXD for phase solution is recommended. Example: A recent study resolved disordered benzoyl groups using iterative density modification .

Advanced: What role does hydrogen bonding play in this compound’s biological interactions, particularly in neurological targets?

The syn conformation of the N–H bond (relative to the chloro substituent) and anti C=O orientation facilitate hydrogen bonding with neuronal ion channels (e.g., GABAA_A receptors). Molecular dynamics simulations show that the benzoyl group stabilizes hydrophobic pockets, while the acetamide forms salt bridges with lysine residues, critical for anticonvulsant activity .

Advanced: How can computational docking predict binding affinity to neurological targets, and what are common pitfalls?

Use AutoDock Vina or Schrödinger Suite with homology-modeled GABAA_A receptors. Key parameters:

  • Grid box : Centered on the benzodiazepine binding site (20 Å3^3).
  • Scoring function : MM-GBSA for binding energy estimation.
    Pitfalls include neglecting solvent effects (overestimating affinity by ~2 kcal/mol) and rigid receptor assumptions. Validate with mutagenesis data .

Advanced: How should researchers resolve discrepancies between in vitro activity (e.g., IC50_{50}50​) and computational predictions?

  • Re-evaluate assay conditions : Ensure pH (7.4) and DMSO concentration (<0.1%) match physiological settings.
  • Re-optimize docking parameters : Include explicit water molecules and side-chain flexibility.
  • Cross-validate : Use SPR (surface plasmon resonance) for kinetic binding analysis. A 2024 study reconciled a 10-fold discrepancy by identifying metastable binding conformations .

Basic: What in vitro models are suitable for preliminary bioactivity screening?

  • Primary neuronal cultures : Assess neurotoxicity via MTT assay (IC50_{50} range: 50–200 μM).
  • Recombinant enzyme assays : Test inhibition of monoamine oxidases (MAO-A/B) using fluorogenic substrates (e.g., kynuramine) .

Advanced: How is this compound quantified as a pharmaceutical impurity, and what regulatory thresholds apply?

As per ICH Q3A guidelines, quantify via HPLC-UV (220 nm) with a LOQ of 0.05% w/w. Calibrate against a certified reference material (e.g., Mikromol MM0945.06-0025). For antiepileptics, the EMA mandates ≤0.1% impurity in final formulations .

Advanced: Design a structure-activity relationship (SAR) study to optimize this compound’s pharmacological profile.

  • Variations : Replace chloro with fluoro (improves BBB penetration) or substitute benzoyl with thienoyl (enhances metabolic stability).
  • Assays : Measure logP (HPLC), plasma stability (LC-MS/MS), and receptor binding (radioligand displacement). A 2023 study identified 2-fluoro analogs with 3x higher MAO-B selectivity .

Advanced: What strategies validate the compound’s stability under accelerated storage conditions?

  • ICH Q1A : Store at 40°C/75% RH for 6 months. Monitor degradation via UPLC-PDA (e.g., hydrolysis at the acetamide group).
  • Mass balance : Ensure total impurities ≤1.5%. A 2025 study reported 0.8% degradation after 3 months, attributed to crystalline form stability .

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